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molecular formula C10H11BrOS B8624964 1-(3-Bromo-phenylsulfanyl)-butan-2-one

1-(3-Bromo-phenylsulfanyl)-butan-2-one

Cat. No. B8624964
M. Wt: 259.16 g/mol
InChI Key: GRDHAFJZMZVNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000025B2

Procedure details

Prepared according to the procedure described in Example 1, Step 1, using the following starting materials: 3-bromothiophenol and 1-chloro-butan-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.Cl[CH2:10][C:11](=[O:14])[CH2:12][CH3:13]>>[Br:1][C:2]1[CH:3]=[C:4]([S:8][CH2:10][C:11](=[O:14])[CH2:12][CH3:13])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)SCC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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